Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate
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Overview
Description
Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate is a chemical compound with a complex structure that includes a chlorophenyl group and a sulfanylbenzyl group
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorophenyl sulfide and benzyl sulfide under controlled conditions to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity or altering their function. Additionally, the chlorophenyl group may contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 2-({2-[(4-bromophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and applications.
Methyl 2-({2-[(4-fluorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate:
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO2S2/c1-24-21(23)18-7-3-5-9-20(18)25-14-15-6-2-4-8-19(15)26-17-12-10-16(22)11-13-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHUMPEUCXAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC=CC=C2SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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